molecular formula C14H15NO3 B14283799 3-(3,4-Dimethoxyphenyl)-4-methoxypyridine CAS No. 138207-01-9

3-(3,4-Dimethoxyphenyl)-4-methoxypyridine

Cat. No.: B14283799
CAS No.: 138207-01-9
M. Wt: 245.27 g/mol
InChI Key: GZTCIPBUASGZCM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methoxypyridine is an organic compound characterized by a pyridine ring substituted with a 3,4-dimethoxyphenyl group and an additional methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-4-methoxypyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate pyridine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or methoxylated derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetic acid: Another related compound with a carboxylic acid group instead of a pyridine ring.

    3,4-Dimethoxyphenylpropanoic acid: A compound with a propanoic acid group.

Uniqueness

3-(3,4-Dimethoxyphenyl)-4-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of methoxy groups and pyridine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

138207-01-9

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-methoxypyridine

InChI

InChI=1S/C14H15NO3/c1-16-12-6-7-15-9-11(12)10-4-5-13(17-2)14(8-10)18-3/h4-9H,1-3H3

InChI Key

GZTCIPBUASGZCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CN=C2)OC)OC

Origin of Product

United States

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